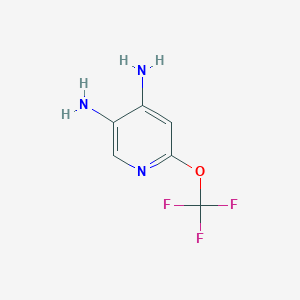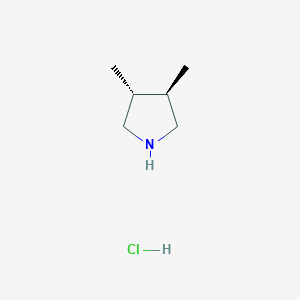
Methyl2-(5-bromo-6-methylbenzofuran-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom and a methyl group on the benzofuran ring, as well as a methyl ester group attached to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate typically involves the following steps:
Bromination: The starting material, 6-methylbenzofuran, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4).
Esterification: The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to form the final product, Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group on the benzofuran ring can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in water (H2O) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
科学研究应用
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Interacting with Receptors: Modulating the activity of receptors involved in various biological processes.
Disrupting Cellular Pathways: Affecting key signaling pathways and cellular functions.
相似化合物的比较
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate can be compared with other benzofuran derivatives, such as:
Methyl 2-(5-chloro-6-methylbenzofuran-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-(5-iodo-6-methylbenzofuran-3-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate imparts unique reactivity and biological activity compared to its halogenated counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
属性
分子式 |
C12H11BrO3 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
methyl 2-(5-bromo-6-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H11BrO3/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(14)15-2/h3,5-6H,4H2,1-2H3 |
InChI 键 |
UGMJAKMYODODTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Br)C(=CO2)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)


![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)



![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)

![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)


